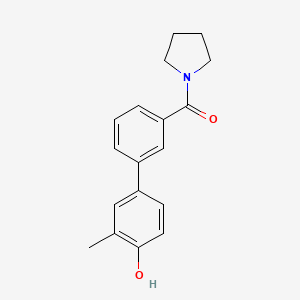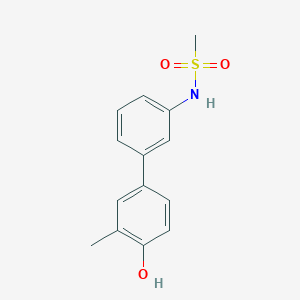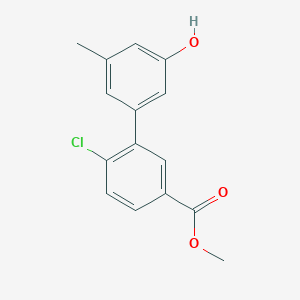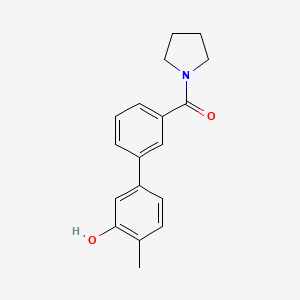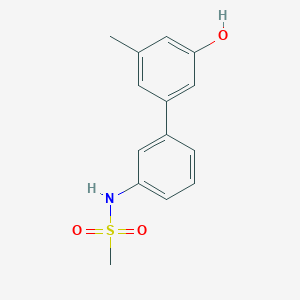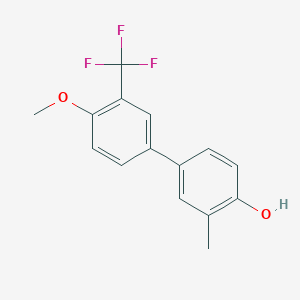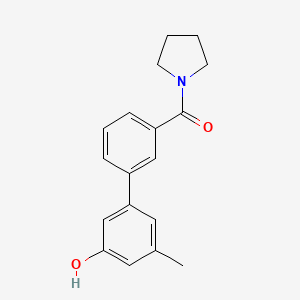
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a methyl group, and a pyrrolidinylcarbonyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: The synthesis begins with the preparation of the pyrrolidinylcarbonyl intermediate. This can be achieved by reacting pyrrolidine with a suitable acyl chloride under basic conditions.
Coupling with Phenol Derivative: The pyrrolidinylcarbonyl intermediate is then coupled with a phenol derivative that has a methyl group at the 3-position. This coupling reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions in the presence of a base or catalyst.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced carbonyl derivatives.
Substitution: Esters, ethers, or other substituted phenolic compounds.
科学研究应用
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Research: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
作用机制
The mechanism of action of 3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Material Properties: In material science, the compound’s unique structure contributes to its physical and chemical properties, such as thermal stability and resistance to degradation.
相似化合物的比较
Similar Compounds
3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol: Similar structure but with the pyrrolidinylcarbonyl group at the 4-position.
3-Methyl-5-(2-pyrrolidinylcarbonylphenyl)phenol: Similar structure but with the pyrrolidinylcarbonyl group at the 2-position.
3-Methyl-5-(3-piperidinylcarbonylphenyl)phenol: Similar structure but with a piperidinylcarbonyl group instead of a pyrrolidinylcarbonyl group.
Uniqueness
3-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct pharmacological or material properties compared to similar compounds.
属性
IUPAC Name |
[3-(3-hydroxy-5-methylphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-9-16(12-17(20)10-13)14-5-4-6-15(11-14)18(21)19-7-2-3-8-19/h4-6,9-12,20H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYMSNAZSASVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684045 |
Source


|
| Record name | (3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-54-6 |
Source


|
| Record name | (3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
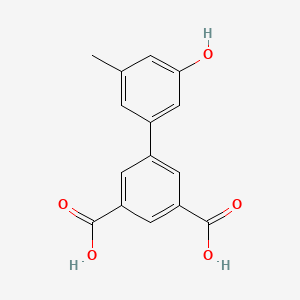
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol](/img/structure/B6372485.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol](/img/structure/B6372488.png)
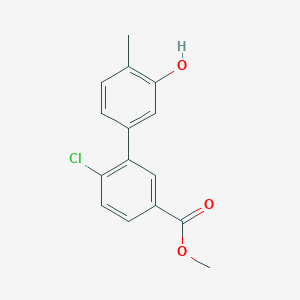
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol](/img/structure/B6372491.png)
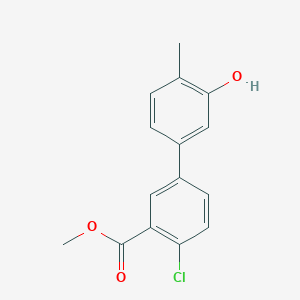
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol](/img/structure/B6372519.png)

